molecular formula C21H19N3O7S2 B1670816 D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester CAS No. 223920-67-0

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester

Cat. No. B1670816
M. Wt: 489.5 g/mol
InChI Key: KQVRVPOUBLPROI-RMGLFMTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is a heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity . It is also known as DMNPE-caged Luciferin . It can cross cell membranes efficiently and requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm .


Synthesis Analysis

Once inside the cells, the ester is continuously hydrolyzed to a supply of D-luciferin . Alternatively, a burst of D-luciferin is generated by UV photolysis .


Molecular Structure Analysis

The molecular formula of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is C21H19N3O7S2 . The exact mass is 489.07 and the molecular weight is 489.510 .


Chemical Reactions Analysis

The ester is continuously hydrolyzed to a supply of D-luciferin once inside the cells . Alternatively, a burst of D-luciferin is generated by UV photolysis .


Physical And Chemical Properties Analysis

The compound is a light yellow solid . It is soluble in DMSO . The elemental analysis shows that it contains C, 51.53; H, 3.91; N, 8.58; O, 22.88; S, 13.10 .

Scientific Research Applications

Bioluminescent Logic and Sensing

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester has been utilized in innovative applications involving bioluminescent logic and sensing. For instance, in a study by Chittock et al. (1994), firefly luciferase and luciferin were immobilized in an agarose gel matrix, demonstrating a two-wavelength switch where one wavelength of light activates the enzyme, while a second deactivates it. This finding underscores the potential of using biological molecules as logic elements in future devices (Chittock et al., 1994).

Drug Screening in Bioenergetic Metabolism

Luque-Ortega et al. (2001) developed a method for rapid drug screening targeting the bioenergetic metabolism of Leishmania spp. This process involves monitoring changes in intracellular ATP levels, using a luminescence assay with transfected parasites and D-luciferin analogues. This method efficiently correlates the inhibition of luminescence with parasite proliferation and mitochondrial activity (Luque-Ortega et al., 2001).

DNA Hybridization Control

Research by Ghosn et al. (2005) demonstrated the use of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester in controlling DNA hybridization. Caged oligonucleotides were used, showing altered electrophoretic and spectrophotometric properties, which could be restored with light exposure. This technology holds potential for spatial and temporal regulation of hybridization-based DNA bioactivity (Ghosn et al., 2005).

Photochemical Sensing

Konno et al. (2006) prepared phospholipid polymer nanoparticles immobilized with luciferase for photochemical sensing. These nanoparticles, when conjugated with luciferase, reacted with ATP, luciferin, and oxygen, demonstrating their promise as tools for photochemical sensing in microdiagnostic systems (Konno et al., 2006).

Biomedical and Environmental Detection

A study by Watthaisong et al. (2019) described a chemo-enzymatic cascade for the detection of nitro- and halogenated phenols, using D-luciferin in a process that offers sensitive and convenient tools for biomedical and environmental detection. This methodology provides dual advantages in waste biodetoxification and smart detection technology (Watthaisong et al., 2019).

Future Directions

The compound has been employed to measure intracellular functions since it readily crosses cell membranes . It can be used to follow changes in gene expression in live cells , suggesting potential applications in research involving cellular function and gene expression.

properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMOUFKGRGCNZ-LNUXAPHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420721
Record name D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

CAS RN

223920-67-0
Record name D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Reactant of Route 2
Reactant of Route 2
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Reactant of Route 3
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Reactant of Route 4
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Reactant of Route 5
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Reactant of Route 6
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester

Citations

For This Compound
45
Citations
JR Luque-Ortega, OM Rivero-Lezcano… - Antimicrobial agents …, 2001 - Am Soc Microbiol
A method for the rapid screening of drugs targeting the bioenergetic metabolism of Leishmania spp. was developed. The system is based on the monitoring of changes in the …
Number of citations: 60 journals.asm.org
J Usukura, M Hiyama, M Kurata… - Photochemistry and …, 2020 - Wiley Online Library
The equilibrium structures and optical properties of the photolabile caged luciferin, (7‐diethylaminocoumarin‐4‐yl)methyl caged D‐luciferin (DEACM‐caged D‐luciferin), in aqueous …
Number of citations: 3 onlinelibrary.wiley.com
J Piñero, B Valladares, L Rivas, LRI Saugar, T Abad… - Citeseer
MATERIALS AND METHODS Reagents. Anigorufone and 2-methoxy-9-phenyl-phenalen-1-one (REF20) were isolated from rhizomes of M. acuminata (AAA) infected with the fungus F. …
Number of citations: 4 citeseerx.ist.psu.edu
T Silva, MÁ Abengózar, M Fernández-Reyes, D Andreu… - Amino acids, 2012 - Springer
Two antimicrobial cryptopeptides from the N1 domain of bovine lactoferrin, lactoferricin (LFcin17–30) and lactoferrampin (LFampin265–284), together with a hybrid version (LFchimera), …
Number of citations: 36 link.springer.com
C Chicharro, C Granata, R Lozano… - Antimicrobial agents …, 2001 - Am Soc Microbiol
In order to improve the leishmanicidal activity of the synthetic cecropin A-melittin hybrid peptide CA(1-7)M(2-9) (KWKLFKKIGAVLKVL-NH 2 ), a systematic study of its acylation with …
Number of citations: 140 journals.asm.org
ML Lima, MA Abengózar… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
Drug repurposing affords the implementation of new treatments at a moderate cost and under a faster time-scale. Most of the clinical drugs against Leishmania share this origin. The …
Number of citations: 19 journals.asm.org
JR Luque-Ortega, JM Saugar, C Chiva… - Biochemical …, 2003 - portlandpress.com
Leishmanicidal drugs interacting stoichiometrically with parasite plasma membrane lipids, thus promoting permeability, have raised significant expectations for Leishmania …
Number of citations: 64 portlandpress.com
MÁ Abengózar, R Cebrián, JM Saugar… - Antimicrobial agents …, 2017 - Am Soc Microbiol
We report the feasibility of enterocin AS-48, a circular cationic peptide produced by Enterococcus faecalis , as a new leishmanicidal agent. AS-48 is lethal to Leishmania promastigotes …
Number of citations: 65 journals.asm.org
MÁ Abengózar, LA Bustos… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
Leishmaniasis is the protozoan disease second in importance for human health, superseded only by malaria; however, the options for chemotherapeutic treatment are increasingly …
Number of citations: 6 journals.asm.org
AS Jauch, SA Wohlfeil, C Weller… - Cancer Cell …, 2022 - cancerci.biomedcentral.com
Hyaluronan receptor LYVE-1 is expressed by liver sinusoidal endothelial cells (LSEC), lymphatic endothelial cells and specialized macrophages. Besides binding to hyaluronan, LYVE-…
Number of citations: 4 cancerci.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.